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Compound of Interest

Compound Name: Boc-Phe(4-CN)-OH

Cat. No.: B558669

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for N-a-tert-
Butoxycarbonyl-4-cyano-L-phenylalanine, commonly known as Boc-Phe(4-CN)-OH. This
synthetic amino acid is a valuable building block in peptide synthesis and drug discovery,
making its structural elucidation and characterization paramount.[1] This document details its
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along
with the experimental protocols for these analyses.

Compound Overview

Boc-Phe(4-CN)-OH is a derivative of the amino acid phenylalanine, featuring a tert-
butoxycarbonyl (Boc) protecting group on the a-amino group and a nitrile (-CN) substituent at
the para position of the phenyl ring.

Property Value

Molecular Formula C15H18N204

Molecular Weight 290.31 g/mol

CAS Number 131724-45-3 (L-isomer)[1]

Boc-L-Phe(4-CN)-OH, Boc-p-cyano-L-Phe-

Synonyms
ynony OHJ1]
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Spectroscopic Data

The following sections present the key spectroscopic data for Boc-Phe(4-CN)-OH. Due to the
limited availability of complete, published spectra for this specific compound, data for closely
related compounds are provided for comparative purposes where noted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules
by observing the magnetic properties of atomic nuclei.

H NMR (Proton NMR)

A full *H NMR spectrum for Boc-Phe(4-CN)-OH is not readily available in the public domain.
However, the expected chemical shifts can be predicted based on the structure and
comparison with related compounds such as 4-cyano-L-phenylalanine hydrochloride[2] and
Boc-L-phenylalanine.[3]

Expected Chemical Shift (3,

Assignment Notes
ppm)

Aromatic Protons (H-2', H-6") ~7.7 Doublet, ortho to -CN
Aromatic Protons (H-3', H-5) ~7.5 Doublet, meta to -CN

Broad singlet, may vary with
NH ~5.0 g- yvan

concentration and solvent
o-CH ~4.4-4.6 Multiplet

Multiplet (diastereotopic
B-CH: ~3.1-34

protons)
Boc (tert-butyl) ~1.4 Singlet, 9H

Very broad singlet, may not be
COOH >10 observed depending on

solvent

13C NMR (Carbon-13 NMR)
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Similar to the *H NMR data, a complete 13C NMR spectrum for Boc-Phe(4-CN)-OH is not
widely published. The expected chemical shifts are estimated based on the known effects of
the substituents on the phenyl ring and comparison with Boc-L-phenylalanine.[4]

Assignment Expected Chemical Shift (3, ppm)
Carbonyl (COOH) ~174
Carbonyl (Boc C=0) ~155
Aromatic C-4' (ipso to -CN) ~112
Aromatic C-1' (ipso to benzyl) ~143
Aromatic CH (C-2', C-6") ~133
Aromatic CH (C-3', C-5") ~130
Nitrile (-CN) ~118
Boc C (quaternary) ~80
a-CH ~55
B-CH:2 ~38
Boc CHs ~28

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which
corresponds to its vibrational transitions. It is particularly useful for identifying functional groups.

The nitrile group (-C=N) in Boc-Phe(4-CN)-OH is a strong vibrational reporter.[2] Its stretching
frequency is sensitive to the local environment, such as the solvent.[2][5]
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Expected Wavenumber

Vibrational Mode Intensity
(cm~)
O-H stretch (carboxylic acid) 2500-3300 Broad
N-H stretch (amide) 3200-3400 Medium
C-H stretch (aromatic) 3000-3100 Medium
C-H stretch (aliphatic) 2850-3000 Medium
C=N stretch (nitrile) 2220-2240 Medium to Strong
C=0 stretch (Boc) ~1710 Strong
C=0 stretch (carboxylic acid) ~1700 Strong
C=C stretch (aromatic) 1450-1600 Medium

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It
is used to determine the molecular weight and elemental composition of a compound.

For Boc-Phe(4-CN)-OH, the expected molecular ion peak would correspond to its molecular

weight.
lon Expected m/z
[M+H]* 291.13
[M+Na]* 313.11
[M-H]~ 289.12

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy
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e Sample Preparation: Dissolve approximately 5-10 mg of Boc-Phe(4-CN)-OH in 0.5-0.7 mL of
a deuterated solvent (e.g., CDCls, DMSO-ds, or MeOD). The choice of solvent can affect the
chemical shifts, particularly for exchangeable protons (NH and OH).

 Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
e 'H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12
ppm).

o Use a sufficient number of scans to obtain a good signal-to-noise ratio.
e 13C NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.
o Set the spectral width to cover the expected range (typically 0-200 ppm).

o Alarger number of scans is usually required for 33C NMR due to the low natural
abundance of the 3C isotope.

» Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction. Reference the spectra to the residual
solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

e Sample Preparation (ATR):

o Place a small amount of the solid Boc-Phe(4-CN)-OH sample directly onto the crystal of
an Attenuated Total Reflectance (ATR) accessory.

o Apply pressure to ensure good contact between the sample and the crystal.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b558669?utm_src=pdf-body
https://www.benchchem.com/product/b558669?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b558669?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Data Acquisition:
o Record a background spectrum of the empty ATR crystal.
o Record the sample spectrum over the mid-infrared range (typically 4000-400 cm™1).
o Co-add multiple scans to improve the signal-to-noise ratio.

» Data Processing: The final spectrum is presented as percent transmittance or absorbance
versus wavenumber (cm™1).

Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of Boc-Phe(4-CN)-OH in a suitable solvent
such as methanol, acetonitrile, or a mixture with water. A concentration of approximately 1
mg/mL is a good starting point.

e Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI)

source.
o Data Acquisition:

o Infuse the sample solution directly into the ESI source or inject it through a liquid

chromatography system.

o Acquire the mass spectrum in both positive and negative ion modes to observe protonated
(IM+H]*) and deprotonated ([M-H]~) molecular ions, respectively.

o Scan a mass range that includes the expected molecular weight of the compound.

o Data Analysis: Identify the molecular ion peaks and any characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound like Boc-Phe(4-CN)-OH.
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Workflow for Spectroscopic Analysis of Boc-Phe(4-CN)-OH
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Caption: General workflow for the spectroscopic analysis of Boc-Phe(4-CN)-OH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 7/8

Tech Support


https://www.benchchem.com/product/b558669?utm_src=pdf-body-img
https://www.benchchem.com/product/b558669?utm_src=pdf-body
https://www.benchchem.com/product/b558669?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b558669?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

References

1. chemimpex.com [chemimpex.com]

2. Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine - PMC
[pmc.ncbi.nlm.nih.gov]

3. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 1H NMR spectrum
[chemicalbook.com]

4. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 13C NMR [m.chemicalbook.com]

5. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [Spectroscopic Characterization of Boc-Phe(4-CN)-OH:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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